N-methyl-N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-methyl-N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications
Compound Synthesis and Derivative Formation
N-methyl-N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has been explored in various scientific research contexts, particularly in the field of chemistry, focusing on the synthesis of complex molecules and their potential applications. Here are some of the specific studies and findings related to this compound:
Alternative Product Formation in One-Pot Reaction : A study highlighted the formation of alternative products, including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, during a one-pot cyclocondensation involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide. This process led to the creation of complex molecules, including a derivative closely related to the compound (Krauze et al., 2007).
Aminopeptidase N Inhibition for Cancer Therapy : The compound has been associated with the inhibition of Aminopeptidase N (APN/CD13), a target in anti-cancer therapy due to its role in metastasis and angiogenesis regulation. A structurally related compound demonstrated potent inhibitory activity, suggesting potential pathways for cancer treatment (Lee et al., 2020).
Synthesis of Amino Acid Derivatives : Research has been conducted on creating new amino acid derivatives of a structurally similar sulfonyl chloride compound. This study is significant for the synthesis of sulfonamide derivatives, expanding the chemical toolkit for future pharmaceutical applications (Riabchenko et al., 2020).
Sodium Hydrogen Sulfate Catalysis : The compound's framework has been utilized in the synthesis of carboxamides via the Biginelli reaction, showcasing its versatility in chemical synthesis and the potential for creating a wide array of derivative compounds (Gein et al., 2018).
Antimicrobial Activity of Derivatives : Derivatives of the compound, particularly benzothiophene-carboxamides, have shown significant antimicrobial activities, indicating the compound's potential as a precursor for developing new antimicrobial agents (Babu et al., 2013).
Structural Analysis through X-Ray Diffraction : Detailed structural analysis of derivatives of the compound has been performed using X-ray diffraction, highlighting its complex structural characteristics and the potential for further chemical exploration (Okul et al., 2019).
Properties
IUPAC Name |
N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-20(16(23)11-6-7-14(21)17-9-11)10-15(22)18-12-4-3-5-13(8-12)19-26(2,24)25/h3-9,19H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBFDZGROXYGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.